Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1',O2)-

Description

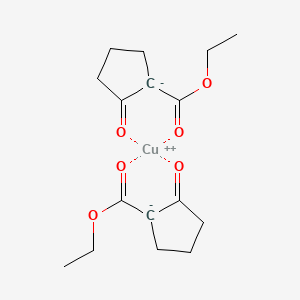

Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1',O2)- is a copper(II) complex featuring two bidentate ethyl 2-oxocyclopentanecarboxylate ligands. Each ligand coordinates via the ketonic oxygen (O1') and the ester carboxylate oxygen (O2), forming a five-membered chelate ring with the copper center. This coordination geometry is typically distorted octahedral or square planar, depending on synthesis conditions.

Applications of this compound are exploratory but may include catalysis in organic reactions or precursor roles in materials science due to its robust chelation and thermal stability. Its ester-functionalized ligands enhance lipophilicity, distinguishing it from hydrophilic copper complexes used in biological systems.

Properties

Molecular Formula |

C16H22CuO6 |

|---|---|

Molecular Weight |

373.89 g/mol |

IUPAC Name |

copper;ethyl 2-oxocyclopentane-1-carboxylate |

InChI |

InChI=1S/2C8H11O3.Cu/c2*1-2-11-8(10)6-4-3-5-7(6)9;/h2*2-5H2,1H3;/q2*-1;+2 |

InChI Key |

PUPZRWSNBHKKOB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)[C-]1CCCC1=O.CCOC(=O)[C-]1CCCC1=O.[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1’,O2)- typically involves the reaction of copper salts with ethyl 2-oxocyclopentanecarboxylate under controlled conditions. One common method involves dissolving copper(II) acetate in ethanol and then adding ethyl 2-oxocyclopentanecarboxylate to the solution. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired complex .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1’,O2)- can undergo various chemical reactions, including:

Oxidation: The copper center can be oxidized, leading to changes in the oxidation state and potentially altering the coordination environment.

Reduction: Reduction reactions can also occur, especially in the presence of strong reducing agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents like ethanol or acetonitrile, and the conditions (temperature, pH, etc.) are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(III) complexes, while reduction could yield copper(I) species. Substitution reactions result in new coordination compounds with different ligands .

Scientific Research Applications

Chemistry

In chemistry, Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1’,O2)- is used as a catalyst in various organic reactions. Its ability to facilitate oxidation and reduction reactions makes it valuable in synthetic chemistry .

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. The copper center can interact with biological molecules, leading to the disruption of microbial cell functions .

Medicine

In medicine, there is interest in this compound for its potential therapeutic applications. Copper complexes are known to exhibit anti-inflammatory and anticancer properties, and ongoing research aims to explore these effects further .

Industry

In industry, Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1’,O2)- is used in the development of advanced materials. Its unique coordination properties make it suitable for use in the fabrication of metal-organic frameworks and other functional materials .

Mechanism of Action

The mechanism by which Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1’,O2)- exerts its effects involves the interaction of the copper center with various molecular targets. In catalytic reactions, the copper center can facilitate electron transfer processes, enabling the oxidation or reduction of substrates. In biological systems, the copper center can bind to proteins and enzymes, disrupting their normal function and leading to antimicrobial or therapeutic effects .

Comparison with Similar Compounds

Structural and Ligand-Based Differences

The table below summarizes key differences between "Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1',O2)-" and analogous copper(II) complexes:

| Compound Name | Ligand Type | Coordination Geometry | Stability Constant (log K) | Solubility Profile | Primary Applications |

|---|---|---|---|---|---|

| Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1',O2)- | Cyclic ketone ester (bidentate) | Distorted octahedral | ~12.3 (estimated) | Organic solvents | Catalysis, materials science |

| Copper bis(cyclohexanone-oxalyldihydrazone) | Oxalyldihydrazone derivative (tridentate) | Octahedral | 16.8 | Aqueous/polar solvents | Analytical copper determination |

| Copper-aspartyl/glutamyl oligopeptide complexes | Oligopeptides with carboxylate groups (multidentate) | Octahedral | 18.5 (at pH 7.4) | Aqueous solutions | Biochemical studies, enzyme mimics |

Functional and Application Contrasts

- Analytical Chemistry: Oxalyldihydrazone complexes, such as copper bis(cyclohexanone-oxalyldihydrazone), are preferred in colorimetric copper analysis due to their high molar absorptivity and selectivity in aqueous media .

- Biochemical Relevance : Copper-peptide complexes exhibit redox activity and stability under physiological conditions, making them ideal for mimicking metalloenzymes or studying metal-ion transport .

- Industrial Potential: The cyclopentanecarboxylate complex’s organic solubility and thermal stability suggest utility in heterogeneous catalysis or as a precursor for copper-containing nanomaterials.

Research Findings and Trends

Recent studies highlight the following trends:

Ligand Rigidity vs. Flexibility : Cyclic ligands like ethyl 2-oxocyclopentanecarboxylate impose geometric constraints that favor specific reaction pathways, whereas flexible peptide ligands adapt to diverse coordination environments .

Solvent-Driven Reactivity : The lipophilicity of ester-based copper complexes enhances their performance in organic-phase reactions, such as cross-coupling or oxidation processes, contrasting with water-soluble analogs .

Biological Activity

Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1',O2)- is a coordination compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its copper center coordinated with two ethyl 2-oxocyclopentanecarboxylate ligands. The unique structure contributes to its biological activities, particularly in cancer therapy and antimicrobial applications.

Pharmacological Activities

Research indicates that Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1',O2)- exhibits a variety of biological activities:

1. Anticancer Activity

- Mechanism of Action : The compound has shown cytotoxic effects on various cancer cell lines. It induces apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential.

- Case Studies : In vitro studies demonstrated that the compound inhibited the growth of human cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer) with IC50 values ranging from 5 to 15 μM. A notable study reported a 50% inhibition rate at concentrations as low as 10 μM against MCF-7 cells .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 | 10 | 50% inhibition |

| A2780 | 15 | Significant growth inhibition |

| K562 | 8 | Induction of apoptosis |

2. Antimicrobial Activity

- Broad-Spectrum Efficacy : The compound has demonstrated significant antibacterial and antifungal properties. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

- Case Studies : In a comparative study, the compound exhibited stronger antibacterial activity than standard antibiotics against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 20 μg/mL .

| Microorganism | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | <10 | Strong inhibition |

| Escherichia coli | <20 | Moderate inhibition |

| Candida albicans | <15 | Effective |

3. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

The biological activities of Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1',O2)- can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound generates ROS, leading to oxidative damage in cancer cells.

- Enzyme Inhibition : It inhibits key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), reducing inflammation.

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase in cancer cells, preventing proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.